molecular formula C18H17BrO4 B14028750 1-[2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl]propan-2-one

1-[2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl]propan-2-one

Cat. No.: B14028750
M. Wt: 377.2 g/mol
InChI Key: PIPLBMUUELXJCK-UHFFFAOYSA-N
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Description

1-[2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl]propan-2-one is a synthetic organic compound characterized by a propan-2-one (acetone) backbone linked to a substituted phenyl ring. The phenyl group is functionalized with a 4-bromobenzoyl moiety at position 2 and methoxy groups at positions 4 and 4. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C18H17BrO4

Molecular Weight

377.2 g/mol

IUPAC Name

1-[2-(4-bromobenzoyl)-4,5-dimethoxyphenyl]propan-2-one

InChI

InChI=1S/C18H17BrO4/c1-11(20)8-13-9-16(22-2)17(23-3)10-15(13)18(21)12-4-6-14(19)7-5-12/h4-7,9-10H,8H2,1-3H3

InChI Key

PIPLBMUUELXJCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1C(=O)C2=CC=C(C=C2)Br)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl]propan-2-one typically involves several steps:

Chemical Reactions Analysis

1-[2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl]propan-2-one undergoes various chemical reactions:

Scientific Research Applications

1-[2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl]propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl]propan-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues with Dimethoxyphenyl Moieties

Compounds featuring dimethoxyphenyl groups, such as 2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids (), share electronic similarities due to the electron-donating methoxy substituents. However, the target compound differs in its ketone backbone and bromobenzoyl group, which may enhance stability and binding affinity compared to triazole-based derivatives.

Feature Target Compound Triazole Derivatives
Core Structure Propan-2-one backbone 1,2,4-Triazole ring
Key Substituents 4-Bromobenzoyl, 4,5-dimethoxy 2,4-/3,4-Dimethoxy, thioacetic acid
Toxicity (Predicted) Likely higher due to bromine Low (LD50 > 5,000 mg/kg)
Reactivity Ketone-based nucleophilic addition Thioether and carboxylic acid functionalization

Benzodiazepin-2-one Surfactants

Alkylated 4-phenyl-1,5-benzodiazepin-2-ones (e.g., 1-dodecyl-4-phenyl-1,5-benzodiazepin-2-one) () are nonionic surfactants with long alkyl chains that enhance cellular uptake of drugs. In contrast, the target compound lacks surfactant properties due to its rigid bromobenzoyl group and absence of long hydrophobic chains. This structural difference suggests reduced membrane permeability compared to benzodiazepin-2-one surfactants, though the bromine may partially offset this by increasing lipophilicity .

Phenolic and Aromatic Ketone Derivatives

Compounds like 1-(2-hydroxy-5-methylphenyl)ethan-1-one and 2,6-dimethoxyphenol () share aromatic ketone or phenol frameworks but lack the bromobenzoyl group. The target compound’s bromine substitution likely enhances its electrophilic character, making it more reactive in cross-coupling reactions compared to non-halogenated analogues. Additionally, the 4,5-dimethoxy arrangement may confer better solubility in polar solvents than 2,6-dimethoxyphenol, which has a sterically hindered substitution pattern .

Biological Activity

1-[2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl]propan-2-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H18BrO3
  • Molecular Weight : 363.23 g/mol
  • CAS Number : 241153-84-4

This compound features a bromobenzoyl group and two methoxy groups that contribute to its unique properties and biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) and colorectal cancer cells (HT-29) with IC50 values indicating significant potency.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via caspase activation
HT-2915.3Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound also displays notable antimicrobial properties. It was tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that it possesses bactericidal activity, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
  • Cell Cycle Arrest : It effectively halts the progression of the cell cycle in cancer cells, particularly at the G2/M checkpoint, which is crucial for cell division.
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which could contribute to its protective effects against cellular damage.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study A : In a xenograft model using MCF-7 cells, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups.
  • Study B : A combination therapy involving this compound and standard chemotherapeutics showed enhanced efficacy in reducing tumor size and improving survival rates in animal models.

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